
3-Ethyl-3-(2,5,8,11-tetraoxatetradec-13-EN-1-YL)oxetane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-3-(2,5,8,11-tetraoxatetradec-13-en-1-yl)oxetane is a chemical compound with the molecular formula C15H28O5. It belongs to the class of oxetanes, which are four-membered cyclic ethers. This compound is notable for its unique structure, which includes an oxetane ring and a tetraoxatetradecene chain. Oxetanes are known for their stability and reactivity, making them valuable in various chemical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-3-(2,5,8,11-tetraoxatetradec-13-en-1-yl)oxetane typically involves the cyclization of appropriate precursors. One common method is the intramolecular etherification of a suitable diol precursor under acidic conditions. Another approach involves the epoxide ring-opening followed by ring-closing reactions .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the purification of raw materials, controlled reaction conditions, and efficient separation techniques to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
3-Ethyl-3-(2,5,8,11-tetraoxatetradec-13-en-1-yl)oxetane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced products.
Substitution: Nucleophilic substitution reactions can occur at the oxetane ring or the tetraoxatetradecene chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane derivatives, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
3-Ethyl-3-(2,5,8,11-tetraoxatetradec-13-en-1-yl)oxetane has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s stability and reactivity make it useful in studying biological processes and interactions.
Medicine: Oxetane derivatives are explored for their potential therapeutic properties, including antiviral and anticancer activities.
Industry: The compound is used in the production of polymers, coatings, and adhesives due to its unique chemical properties
Mecanismo De Acción
The mechanism of action of 3-Ethyl-3-(2,5,8,11-tetraoxatetradec-13-en-1-yl)oxetane involves its interaction with molecular targets through its oxetane ring and tetraoxatetradecene chain. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with various biological molecules. These interactions can affect molecular pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Methyl-3-(2,5,8,11-tetraoxatetradec-13-en-1-yl)oxetane
- 3-Propyl-3-(2,5,8,11-tetraoxatetradec-13-en-1-yl)oxetane
- 3-Butyl-3-(2,5,8,11-tetraoxatetradec-13-en-1-yl)oxetane
Uniqueness
3-Ethyl-3-(2,5,8,11-tetraoxatetradec-13-en-1-yl)oxetane is unique due to its specific ethyl substitution on the oxetane ring, which influences its reactivity and stability. This substitution can affect the compound’s physicochemical properties, making it distinct from other similar oxetane derivatives .
Propiedades
Número CAS |
682319-99-9 |
|---|---|
Fórmula molecular |
C15H28O5 |
Peso molecular |
288.38 g/mol |
Nombre IUPAC |
3-ethyl-3-[2-[2-(2-prop-2-enoxyethoxy)ethoxy]ethoxymethyl]oxetane |
InChI |
InChI=1S/C15H28O5/c1-3-5-16-6-7-17-8-9-18-10-11-19-12-15(4-2)13-20-14-15/h3H,1,4-14H2,2H3 |
Clave InChI |
IVNIDTMQLMCDGU-UHFFFAOYSA-N |
SMILES canónico |
CCC1(COC1)COCCOCCOCCOCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrrolo[2,3-b]pyridine, 5-methoxy-2-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12534944.png)

![(5S,7S)-7-[(Benzyloxy)amino]tridec-11-en-5-ol](/img/structure/B12534988.png)
![Methyl 3-[3-hydroxy-4-(sulfooxy)phenyl]prop-2-enoate](/img/structure/B12534989.png)
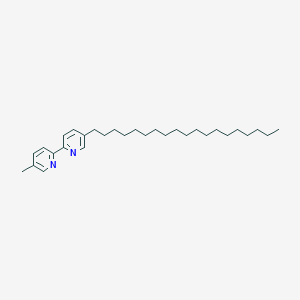
![Benzonitrile, 5-[ethyl(2-methyl-2-propenyl)amino]-2-nitro-](/img/structure/B12534997.png)
![L-Phenylalanine, (4R)-1-[(3-cyanophenyl)sulfonyl]-4-(cyclobutylamino)-L-prolyl-4-[[(3,5-dichloro-4-pyridinyl)carbonyl]amino]-, ethyl ester](/img/structure/B12534998.png)

![3'-(Aminomethyl)-[1,1'-biphenyl]-4-ol](/img/structure/B12535003.png)
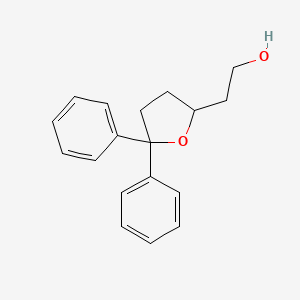
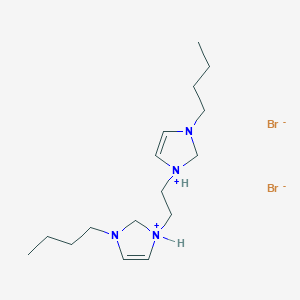
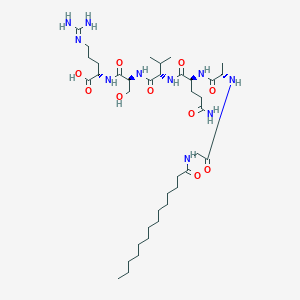
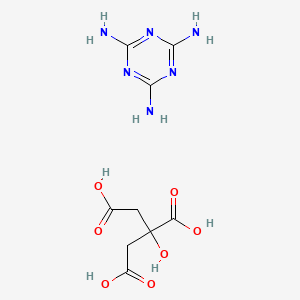
![2-(2,4-Dichlorophenyl)-1-[4-(diethylamino)phenyl]-2-hydroxyethan-1-one](/img/structure/B12535033.png)
